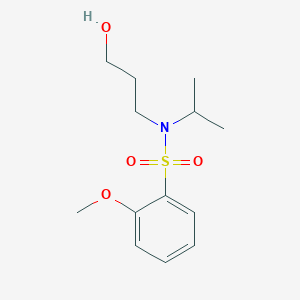
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs) and has been shown to have potential applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are enzymes that are involved in the regulation of the cell cycle, and their dysregulation is a common feature of many types of cancer. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are primarily related to its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, it can prevent the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, its potential applications in cancer treatment, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide and its potential applications in the treatment of other diseases such as Alzheimer's disease. Finally, more research is needed to assess the potential toxicity of this compound and to develop safer and more effective treatments.
Synthesemethoden
The synthesis of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-cyclopentylethylamine, which is reacted with 2,6-dichloropyridine-4-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-6-chloropyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be a potent inhibitor of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, which are enzymes that play a critical role in cell cycle regulation. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
Eigenschaften
IUPAC Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-11-7-10(8-12(15)17-11)13(18)16-6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSNVHVLVGOFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)